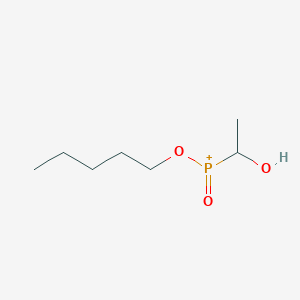
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a hydroxyethyl group, an oxo group, and a pentyloxy group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with an oxo compound and a pentyloxy compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine alcohols.
Applications De Recherche Scientifique
(1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- (1-Hydroxyethyl)(oxo)(methoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(ethoxy)phosphanium
- (1-Hydroxyethyl)(oxo)(butoxy)phosphanium
Comparison: Compared to its analogs, (1-Hydroxyethyl)(oxo)(pentyloxy)phosphanium exhibits unique properties due to the presence of the pentyloxy group. This group influences the compound’s solubility, reactivity, and overall stability. The longer alkyl chain in the pentyloxy group may also affect its interaction with biological targets, potentially leading to different biological activities.
Propriétés
Numéro CAS |
88647-73-8 |
|---|---|
Formule moléculaire |
C7H16O3P+ |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
1-hydroxyethyl-oxo-pentoxyphosphanium |
InChI |
InChI=1S/C7H16O3P/c1-3-4-5-6-10-11(9)7(2)8/h7-8H,3-6H2,1-2H3/q+1 |
Clé InChI |
YIVLKGMSQNWNKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[P+](=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
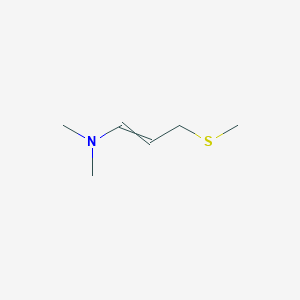
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)
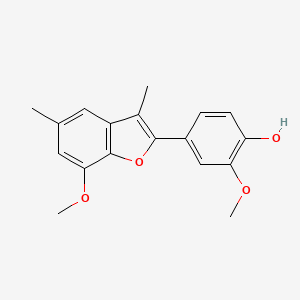
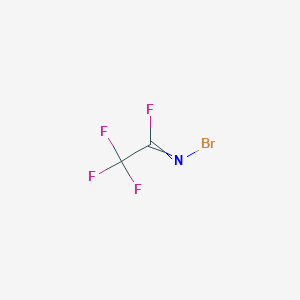
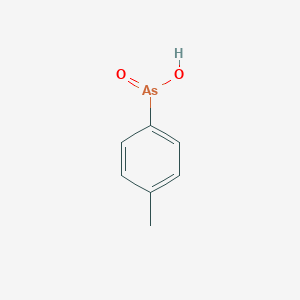
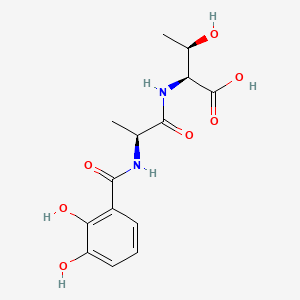
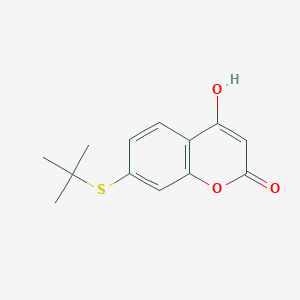
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)

![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)

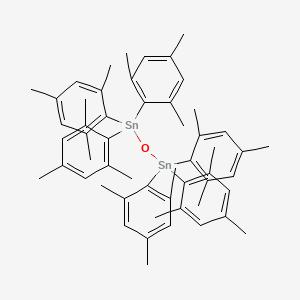
![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
